Cas no 2228770-55-4 (methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate)

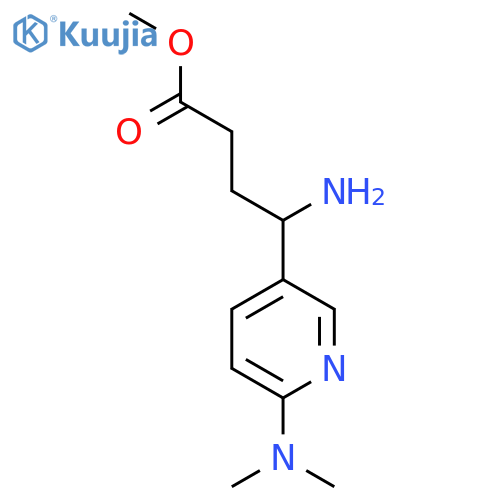

2228770-55-4 structure

商品名:methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate

methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate

- 2228770-55-4

- EN300-1761973

- methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate

-

- インチ: 1S/C12H19N3O2/c1-15(2)11-6-4-9(8-14-11)10(13)5-7-12(16)17-3/h4,6,8,10H,5,7,13H2,1-3H3

- InChIKey: BLVQVHOUSBCTQT-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCC(C1C=NC(=CC=1)N(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 237.147726857g/mol

- どういたいしつりょう: 237.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 68.4Ų

methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1761973-0.05g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-0.25g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-5g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-0.1g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-5.0g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 5g |

$3770.0 | 2023-05-23 | ||

| Enamine | EN300-1761973-2.5g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-10g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-1g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-0.5g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1761973-10.0g |

methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |

2228770-55-4 | 10g |

$5590.0 | 2023-05-23 |

methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2228770-55-4 (methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量